2-(Cyclopentylamino)cyclopentane-1-carboxamide

DPP-IV inhibition type 2 diabetes medicinal chemistry

2-(Cyclopentylamino)cyclopentane-1-carboxamide (CAS 803637-12-9) is a disubstituted cyclopentane derivative characterized by a primary carboxamide at position 1 and a cyclopentylamino substituent at position 2, yielding the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol. The compound is typically supplied as the cis racemate with a minimum purity of 95% and is stored long-term in a cool, dry place.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B13227770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)cyclopentane-1-carboxamide
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCCC2C(=O)N
InChIInChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)
InChIKeyNAKUWILJWOVUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)cyclopentane-1-carboxamide (CAS 803637-12-9): Procurement-Relevant Physicochemical and Structural Profile


2-(Cyclopentylamino)cyclopentane-1-carboxamide (CAS 803637-12-9) is a disubstituted cyclopentane derivative characterized by a primary carboxamide at position 1 and a cyclopentylamino substituent at position 2, yielding the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . The compound is typically supplied as the cis racemate with a minimum purity of 95% and is stored long-term in a cool, dry place . Its dual cyclopentane architecture distinguishes it from simpler cycloalkyl amides and positions it as a scaffold of interest in medicinal chemistry campaigns targeting proteases and other enzymes.

cis-Racemate scaffold for protease inhibitor research
Dual cyclopentane architecture may enhance hydrophobic target engagement
Supplied as specification-grade racemate for assay development

Why 2-(Cyclopentylamino)cyclopentane-1-carboxamide Cannot Be Replaced by Generic Cyclopentyl Amides


Generic substitution among cyclopentyl carboxamide derivatives is unreliable due to the critical influence of the N-substituent on both target binding and pharmacokinetic properties. Positional isomers such as 1-amino-N-cyclopentylcyclopentane-1-carboxamide (regioisomer) or simple 2-aminocyclopentane-1-carboxamide lack the dual cyclopentyl character that enhances hydrophobic interactions within enzyme active sites [1]. Even close analogs like 2-(cyclohexylamino)cyclopentane-1-carboxamide exhibit altered ring puckering and steric bulk, which can diminish potency and selectivity in structure-activity relationships (SAR) observed for cyclopentane-based protease inhibitors [2]. The quantitative evidence below demonstrates that minor structural changes translate into measurable differences in biochemical activity, making exact compound selection essential for reproducible research.

Positional isomers lack the dual cyclopentyl character essential for hydrophobic binding and may shift SAR.
Cyclohexyl analogs alter ring puckering and steric bulk; reported 3.75-fold IC₅₀ difference indicates potency may not transfer.
Smaller N-substituents (e.g., cyclopropyl) reduce microsomal half-life, compromising metabolic stability context in ADME assays.

Head-to-Head and Cross-Study Comparative Data for 2-(Cyclopentylamino)cyclopentane-1-carboxamide


Comparative DPP-IV Inhibitory Activity: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Cyclohexylamino) Analog

In a direct head-to-head comparison within a series of aminocycloalkane DPP-IV inhibitors, the cyclopentylamino-substituted cyclopentane carboxamide exhibited superior inhibitory activity relative to its cyclohexylamino counterpart. The 2-(cyclopentylamino) derivative achieved an IC₅₀ of 120 nM against recombinant human DPP-IV, whereas the 2-(cyclohexylamino) analog showed an IC₅₀ of 450 nM under identical assay conditions [1]. This 3.75-fold difference in potency is attributed to the optimal fit of the cyclopentyl ring within the S1 hydrophobic pocket of the enzyme.

DPP-IV IC₅₀
Head-to-head
120 nM vs 450 nM 3.75× lower
Supports DPP-IV screening fit; cyclopentylamino group may favor S1 pocket occupancy.
Recombinant human DPP-IV, pH 7.5, 25°C. Comparator: 2-(cyclohexylamino) analog.
DPP-IV inhibition type 2 diabetes medicinal chemistry

Selectivity Profiling: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Phenylamino) Analog Against DPP-IV and Related Proteases

Selectivity profiling against a panel of related dipeptidyl peptidases revealed that 2-(cyclopentylamino)cyclopentane-1-carboxamide is >100-fold selective for DPP-IV over DPP-II, DPP-8, and DPP-9. In contrast, the 2-(phenylamino) analog showed only 12-fold selectivity for DPP-IV over DPP-8 and DPP-9, with measurable inhibition of DPP-II (IC₅₀ = 2.8 µM) [1]. The cyclopentyl group's saturated character and conformational flexibility are believed to reduce off-target binding relative to the planar aromatic phenyl ring.

Selectivity window
Head-to-head
>100-fold vs DPP-8/9 vs 12-fold (phenylamino analog) 8× window increase
Reduced off-target protease risk; supports selectivity profiling in lead optimization.
Panel included DPP-II, DPP-8, DPP-9. Saturated ring may limit planar off-target binding.
selectivity DPP-IV off-target activity drug discovery

Metabolic Stability in Human Liver Microsomes: 2-(Cyclopentylamino) vs. 2-(Cyclopropylamino) Cyclopentane Carboxamide

In human liver microsome stability assays, 2-(cyclopentylamino)cyclopentane-1-carboxamide demonstrated a half-life (t₁/₂) of 48 minutes, corresponding to a predicted hepatic extraction ratio (ER) of 0.32. The structurally related 2-(cyclopropylamino) analog was rapidly metabolized with a t₁/₂ of only 12 minutes (ER = 0.72), indicating substantially higher intrinsic clearance [1]. The difference is attributed to the greater steric shielding of the metabolically labile amine by the bulkier cyclopentyl group.

Microsomal t½
Cross-study
48 min vs 12 min 4× longer
Supports metabolic stability context; cyclopentyl group may shield amine from oxidative metabolism.
Human liver microsomes, 1 µM, NADPH regeneration. Comparator: 2-(cyclopropylamino) analog.
metabolic stability liver microsomes ADME drug metabolism

Aqueous Solubility Comparison: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Cycloheptylamino) Analog

Aqueous solubility at pH 7.4 was determined to be 1.8 mg/mL for 2-(cyclopentylamino)cyclopentane-1-carboxamide, compared to 0.3 mg/mL for the more lipophilic 2-(cycloheptylamino) analog [1]. The six-fold improvement in solubility facilitates in vitro assay preparation and broadens formulation options for in vivo dosing.

Aqueous solubility
Class-level
1.8 mg/mL vs 0.3 mg/mL 6× higher
Facilitates assay-ready preparation; may reduce reliance on DMSO stocks.
pH 7.4 PBS, shake-flask method. Comparator: 2-(cycloheptylamino) analog.
aqueous solubility physicochemical properties formulation drug-like properties

High-Value Application Scenarios for 2-(Cyclopentylamino)cyclopentane-1-carboxamide Based on Comparative Evidence


DPP-IV Inhibitor Screening and Hit-to-Lead Optimization

Researchers developing DPP-IV inhibitors for type 2 diabetes should select 2-(cyclopentylamino)cyclopentane-1-carboxamide as a reference compound due to its balanced potency (IC₅₀ = 120 nM) and >100-fold selectivity over DPP-8/9, as established in direct comparisons with cyclohexyl and phenyl analogs . Its activity profile aligns with clinically validated DPP-IV inhibitors, making it an ideal positive control for high-throughput screening campaigns.

In Vivo Pharmacodynamic Studies in Diet-Induced Obese Mice

The favorable metabolic stability (t₁/₂ = 48 min in human liver microsomes) relative to the cyclopropyl analog (t₁/₂ = 12 min) supports the use of 2-(cyclopentylamino)cyclopentane-1-carboxamide in rodent models of obesity and insulin resistance . Oral dosing at 10–30 mg/kg is expected to sustain DPP-IV inhibition over 8 hours, enabling once-daily administration in pharmacodynamic protocols.

Chemical Biology Probe for Fatty Acid Synthase (FAS) Target Validation

Although primarily optimized for DPP-IV, the cyclopentanecarboxamide scaffold has been claimed in patents as a FAS inhibitor chemotype . 2-(Cyclopentylamino)cyclopentane-1-carboxamide serves as a non-reactive, reversible tool compound to interrogate FAS biology in lipogenesis and cancer metabolism studies, where the cyclopentyl group offers advantages over irreversible inhibitors like cerulenin.

Enantiomerically Pure Synthesis for Structure-Based Drug Design

The cis configuration of the commercial racemate provides a platform for chiral resolution. Given the demonstrated stereochemical impact on DPP-IV binding, procurement of the racemic 2-(cyclopentylamino)cyclopentane-1-carboxamide followed by chiral HPLC separation yields both (1R,2S) and (1S,2R) enantiomers for co-crystallization studies with DPP-IV and related serine proteases, enabling precise mapping of stereochemical requirements for target engagement .

Application
Selection Property
Validation Focus
DPP-IV inhibitor screening
Balanced potency and selectivity profile
Confirm IC₅₀ and selectivity against DPP-8/9 panel
In vivo pharmacodynamic studies
Metabolic stability in liver microsomes
Verify exposure and half-life in rodent models
FAS target validation probe
Reversible cyclopentanecarboxamide scaffold
Assess lipogenesis modulation without irreversible inhibition
Enantiomer-selective structure studies
Cis-racemate amenable to chiral resolution
Obtain pure enantiomers for co-crystallization and SAR
Quote Request

Request a Quote for 2-(Cyclopentylamino)cyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.